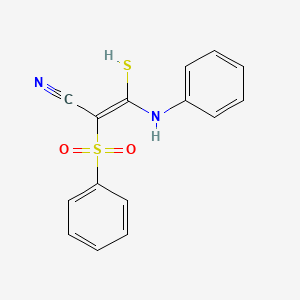

3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This could involve reactions with other chemicals, catalysts used, reaction conditions (temperature, pressure), and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes understanding the compound’s stability under various conditions .Applications De Recherche Scientifique

Molecular Structure and Photophysical Properties

Research on α,β-unsaturated acrylonitrile derivatives, similar in structure to 3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile, has explored their conformational and molecular structures. Studies have shown that the introduction of a diphenylamino moiety can significantly impact the compound's solid-state π-π-interaction, affecting its optical properties. The effect of solvent polarity on these properties and the compound's self-assembly behaviors has also been investigated, revealing insights into their molecular interactions and stability in various environments (Percino et al., 2016).

Synthesis and Chemical Reactivity

Another study focused on a new type of lambda6-sulfanenitrile, which was synthesized and analyzed for its molecular structure and reactivity. This research contributes to understanding the synthesis pathways and properties of sulfanenitriles, potentially opening new avenues for chemical synthesis and applications in material science (Fujii et al., 2005).

Luminescent Sensing and Proton Conductivity

The development of lanthanide-organic frameworks utilizing sulfonate-carboxylate ligands has shown significant promise for gas sorption, proton conductivity, and luminescent sensing of metal ions. These materials' porous structure and hydrophilic channels enhance their proton conductivity and make them suitable for recognizing specific ions, indicating their potential in sensing and catalysis applications (Zhou et al., 2016).

Catalytic Applications

Research on the radical (phenylsulfonyl)difluoromethylation of terminal alkenes presents a novel synthetic methodology that enables the regioselective preparation of sulfone-substituted alkanes and alkenes. This process underscores the utility of such compounds in organic synthesis, offering a new approach to synthesizing structurally diverse molecules with potential applications in pharmaceuticals and material science (Li et al., 2007).

Sulfone Modification for Fuel Cell Membranes

The sulfophenylation of polysulfones for proton-conducting fuel cell membranes represents a significant advancement in materials science. By attaching pendant sulfonated phenyl groups to polysulfones, researchers have developed membranes with promising conductivities for use in proton-exchange-membrane fuel cells, highlighting the potential of sulfone modifications in energy technologies (Lafitte et al., 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-anilino-2-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c16-11-14(15(20)17-12-7-3-1-4-8-12)21(18,19)13-9-5-2-6-10-13/h1-10,17,20H/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOLUKNPDPFBKQ-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2724605.png)

![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)

![ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2724613.png)

![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)

![N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2724620.png)